1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a complex heterocyclic scaffold combining a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core with a 1,2,4-oxadiazole substituent at the 1-position and a 3-fluorophenyl group at the 5-position. The oxadiazole moiety is further substituted with a 4-ethoxy-3-methoxyphenyl group, contributing to its steric bulk and electronic diversity . Its synthesis likely involves multi-step heterocyclization, as inferred from analogous compounds (e.g., triazole-thiadiazinones synthesized via reactions with monochloroacetic acid or phenylisothiocyanate ). Characterization methods include NMR, IR, and mass spectrometry, with crystallographic validation tools like SHELXL and ORTEP employed for structural confirmation in related molecules.
Properties
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O5/c1-3-33-15-8-7-12(9-16(15)32-2)20-24-17(34-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-6-4-5-13(23)10-14/h4-10,18-19H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHHXOALSBVDOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=CC=C5)F)N=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic synthesisReaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and ethoxy groups allows for potential oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown promise in pharmaceutical applications due to its ability to interact with various biological targets. Its structural characteristics allow it to inhibit specific enzymes and pathways involved in disease processes.
Mechanism of Action:
- Enzyme Inhibition: The compound can bind to enzymes such as kinases and proteases, inhibiting their activity. This inhibition is crucial for the development of therapies targeting cancer and other diseases characterized by abnormal enzyme activity.
- Signaling Pathways: It can interfere with critical signaling pathways like the MAPK/ERK pathway. This interference leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that compounds similar to this one exhibit antimicrobial properties against various pathogens. The presence of the oxadiazole ring enhances the compound's ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Case Studies:
- A study demonstrated that derivatives of oxadiazoles showed significant antifungal activity against several clinically relevant fungal species. The incorporation of phenyl groups contributes to enhanced lipophilicity and membrane penetration .
Agricultural Applications
The compound may also find applications in agriculture as a potential agrochemical. Its ability to inhibit specific biological pathways could be leveraged to develop new pesticides or herbicides.
Research Findings:
- Compounds with similar structures have been evaluated for their effectiveness against plant pathogens. These studies highlight the potential for developing environmentally friendly agricultural chemicals that target specific pests without harming beneficial organisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the pyrrolo[3,4-d][1,2,3]triazole core are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application, whether it is inhibiting a particular enzyme in cancer cells or modulating receptor activity in inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrrolo-Triazole-Dione Derivatives
The target compound’s closest analogs differ in substituent groups on the oxadiazole and phenyl rings. Key examples include:
Structural Implications :
- Substituent Position : Meta-substitution (3-fluorophenyl) vs. para-substitution (4-ethylphenyl) alters molecular dipole moments and steric interactions, impacting solubility and bioavailability.
Comparison with Heterocyclic Scaffolds
- Triazolo-Thiadiazinones (): These compounds exhibit fused triazole-thiadiazine rings, differing from the target’s pyrrolo-triazole-dione core.
- Ferrocene-Triazole Hybrids () : Ferrocene moieties introduce redox activity, absent in the target compound, but shared triazole components suggest possible overlap in synthetic strategies (e.g., click chemistry) .
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound are unavailable, structurally related molecules offer insights:
- 1,2,4-Triazole Derivatives (): Exhibit antinociceptive, anticancer, and antiviral activities. The target’s 1,2,3-triazole core may confer similar properties, albeit with altered pharmacokinetics due to its oxadiazole and pyrrolo-dione groups .
- Similarity Indexing () : Computational methods like Tanimoto coefficient analysis (~70% similarity threshold) could identify analogs with shared pharmacophores, guiding activity predictions .
Biological Activity
The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.
Structural Characteristics
The compound features multiple functional groups including an oxadiazole ring and a pyrrolo-triazole moiety. These structural elements contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O5 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes such as kinases and proteases. For example, it can interfere with the MAPK/ERK signaling pathway which is crucial for cell proliferation and survival.
- Induction of Apoptosis : Studies indicate that the compound can activate apoptotic pathways in cancer cells by increasing p53 expression levels and promoting caspase activation .
Anticancer Activity
Research has demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- In vitro studies on MCF-7 breast cancer cells revealed that compounds similar to this structure increased apoptosis markers significantly .
- The presence of the oxadiazole ring enhances lipophilicity and allows better membrane permeability which is advantageous for targeting cancer cells effectively.
Antimicrobial Activity
The compound's derivatives have also shown promising antimicrobial effects:
- Compounds containing the oxadiazole unit have been reported to possess antibacterial activity against various strains including Bacillus cereus and Staphylococcus aureus. .
Antiparasitic Activity
Recent studies highlight the potential of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. One study noted an IC50 value of 0.034 µM for a related compound against chloroquine-sensitive strains .
Study 1: Anticancer Properties
A study published in MDPI explored the anticancer effects of oxadiazole derivatives. The results indicated that these compounds could significantly inhibit cell growth in various cancer cell lines with IC50 values comparable to established chemotherapeutics like Tamoxifen .
Study 2: Antimicrobial Efficacy
A series of synthesized oxadiazole compounds were tested for their antimicrobial activity. The results showed high efficacy against gram-positive bacteria compared to gram-negative strains. These findings suggest that modifications in the oxadiazole structure can enhance antimicrobial properties significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
